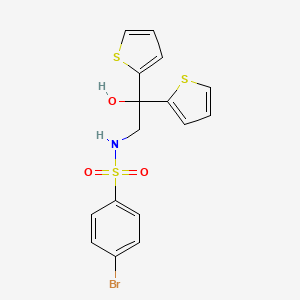

4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Description

4-Bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups, as well as its thiophene and phenyl rings

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-5-7-13(8-6-12)24(20,21)18-11-16(19,14-3-1-9-22-14)15-4-2-10-23-15/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGFHOLFYVEQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a bromobenzene derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with lower oxidation states.

Substitution: Formation of various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme activities and receptor-ligand interactions.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological pathways can be explored for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and sulfonamide groups can form bonds with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the thiophene groups.

4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar but with only one thiophene group.

4-Bromo-N-(2-hydroxy-2-(phenyl)ethyl)benzenesulfonamide: Similar but with a phenyl group instead of thiophene.

Uniqueness: The presence of two thiophene groups in 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to its analogs. This structural feature can enhance its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a bromine atom and thiophene moieties, which are known to enhance biological activity through various mechanisms. This compound's potential therapeutic applications span antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- A bromine substituent that enhances its reactivity.

- A sulfonamide group, which is often associated with antibacterial properties.

- Thiophene rings , which can contribute to its biological activity through interactions with biological targets.

Antibacterial Activity

Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Sulfonamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 μM |

| Compound B | Escherichia coli | 62.5 μM |

| 4-bromo-N-(...) | MRSA | 31.108 μg/mL |

The mechanism of action often involves the inhibition of folate synthesis, crucial for bacterial growth and replication. The presence of the bromine atom in the structure may enhance binding affinity to bacterial enzymes involved in these pathways.

Antifungal Activity

The antifungal potential of thiophene-containing compounds has also been explored extensively. Studies indicate that certain derivatives exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity Data

| Compound Name | Target Fungi | MIC (μg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.03 - 0.5 |

| Compound D | Aspergillus fumigatus | 0.25 - 2 |

| 4-bromo-N-(...) | Cryptococcus neoformans | 0.5 - 1 |

The antifungal activity is primarily attributed to the disruption of cell membrane integrity and inhibition of ergosterol biosynthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Membrane Disruption : The thiophene rings may interact with fungal membranes, leading to increased permeability and cell death.

- Protein Synthesis Inhibition : Some studies suggest that similar compounds can inhibit protein synthesis by interfering with ribosomal function.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including variations of the target compound, demonstrated significant antimicrobial efficacy against multi-drug resistant strains such as MRSA. The compound exhibited an MIC value comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antifungal Screening

In a screening for antifungal agents, derivatives containing thiophene rings were found to outperform traditional antifungals in terms of potency against Candida species, indicating the potential for developing new therapeutic agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.